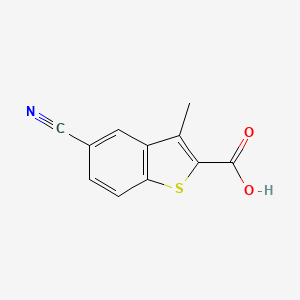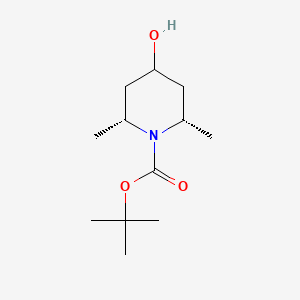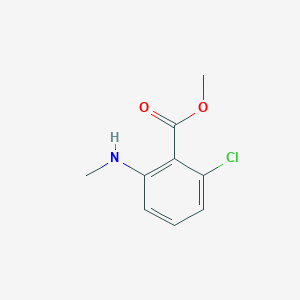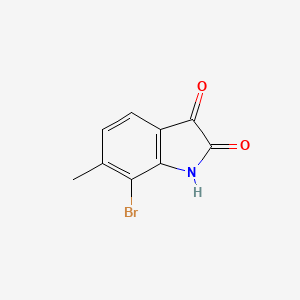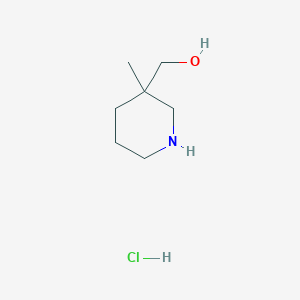
(3-Methylpiperidin-3-yl)methanol hydrochloride
Descripción general
Descripción
“(3-Methylpiperidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 221298-00-6 . It has a molecular weight of 129.2 and its IUPAC name is (3-methyl-3-piperidinyl)methanol . It is in a liquid form .
Molecular Structure Analysis
The InChI code for “(3-Methylpiperidin-3-yl)methanol hydrochloride” is 1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 . The InChI key is DMGCHHGYZKQCNX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Methylpiperidin-3-yl)methanol hydrochloride” is a liquid at room temperature . The molecular weight of the compound is 129.2 .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
A key application of related chemical structures to "(3-Methylpiperidin-3-yl)methanol hydrochloride" lies in the field of organic synthesis and catalysis. Compounds like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol have been synthesized as novel chiral ligands, showing unique behavior in the stereocontrol of benchmark reactions such as the addition of diethylzinc to benzaldehyde. These ligands have demonstrated singular performance in catalytic activity and enantioselectivity, depending on their structural scaffold and the metal-alkoxide involved in the catalysis (Alvarez-Ibarra et al., 2010). Such research highlights the potential of piperidinylmethanol derivatives in catalysis, offering new pathways for asymmetric synthesis.
Methanol as a Solvent and Reactant
Methanol's properties and applications have been extensively studied, emphasizing its role as a fundamental solvent and reactant in chemical processes. It is known for its polarity, enabling it to act as a solvent for many inorganic salts, and its utility in organic synthesis due to its flammability and toxicity underlines the importance of safe handling and application guidelines. The study by Offermanns et al. (2014) provides a comprehensive overview of methanol's substance properties, safety considerations, and applications in chemical synthesis and energy technologies (Offermanns et al., 2014).
In Situ Template Generation and Zeolite Encapsulation
Innovative approaches in material synthesis include the in situ template generation and zeolite encapsulation techniques. For instance, the synthesis of open-framework zinc phosphites and phosphates utilizing in situ generated structure-directing agents (SDAs) through N-methylation transformations highlights the creative use of methanol and organic cyclic amines. Such methodologies enable the formation of organically templated materials with potential applications in catalysis and material science (Wang et al., 2013).
Molecular Aggregation Studies
Research on molecular aggregation in binary mixtures of N-methylpiperidine with water, conducted by Marczak et al. (2017), showcases the importance of understanding the interactions at the molecular level for applications in solvent systems and material design. Their findings on the thermodynamics, small-angle neutron scattering (SANS), and theoretical studies offer valuable insights into the hydrogen bonds and aggregation phenomena in aqueous solutions, which are crucial for designing efficient reaction media and functional materials (Marczak et al., 2017).
Safety And Hazards
The safety information available indicates that “(3-Methylpiperidin-3-yl)methanol hydrochloride” should be handled with care. The compound has associated hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
(3-methylpiperidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIXDMNTNWZQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-3-yl)methanol hydrochloride | |
CAS RN |
955027-74-4 | |
| Record name | 3-Piperidinemethanol, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955027-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



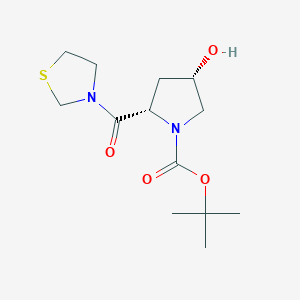


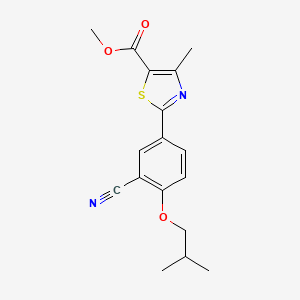
![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)
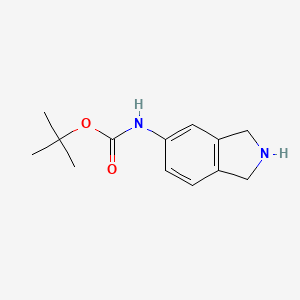
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)
